molecular formula C11H22O4 B1230263 Glycerides, C10-12 CAS No. 68132-29-6

Glycerides, C10-12

Cat. No.: B1230263
CAS No.: 68132-29-6
M. Wt: 218.29 g/mol
InChI Key: GHBFNMLVSPCDGN-JTQLQIEISA-N
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Description

Glycerides, C10-12 is an ester compound formed from the reaction between octanoic acid and a dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycerides, C10-12 typically involves the esterification reaction between octanoic acid and (2S)-2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of immobilized catalysts can also enhance the reaction efficiency and allow for easier separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Glycerides, C10-12 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Glycerides, C10-12 has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of Glycerides, C10-12 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2,3-dihydroxypropyl hexanoate
  • (2S)-2,3-dihydroxypropyl decanoate
  • (2S)-2,3-dihydroxypropyl dodecanoate

Uniqueness

Glycerides, C10-12 is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

68132-29-6

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] octanoate

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/t10-/m0/s1

InChI Key

GHBFNMLVSPCDGN-JTQLQIEISA-N

SMILES

CCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](CO)O

Canonical SMILES

CCCCCCCC(=O)OCC(CO)O

Key on ui other cas no.

68132-29-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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